![molecular formula C9H8Cl2O2S B3089480 2-(2,4-Dichlorophenylsulfanyl)-propionic acid CAS No. 119424-79-2](/img/structure/B3089480.png)
2-(2,4-Dichlorophenylsulfanyl)-propionic acid
Overview
Description
2-(2,4-Dichlorophenylsulfanyl)-propionic acid, also known as 2,4-DCPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of propionic acid, a naturally occurring fatty acid found in the human body. 2,4-DCPPA has been shown to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.
Scientific Research Applications
Bacterial Degradation and Environmental Impact
- Environmental Biodegradation : A study by Horváth, Ditzelmüller, Loidl, and Streichsbier (1990) highlights the isolation and characterization of a Flavobacterium sp. strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), indicating its potential in environmental biodegradation and pollution control (Horváth et al., 1990).
- Degradation and Toxicity Studies : Jaafarzadeh, Ghanbari, and Ahmadi (2017) explored the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate, offering insights into environmental remediation techniques (Jaafarzadeh, Ghanbari & Ahmadi, 2017).
Chemical Analysis and Detection
- Analytical Methodologies : Vaughan (1981) provided methods for determining 2,4-dichlorophenoxyacetic acid and its derivatives in water using high-performance liquid chromatography, contributing to the analytical detection of these compounds in environmental samples (Vaughan, 1981).
- Photodegradation Studies : Climent and Miranda (1997) investigated the photodegradation of dichlorprop and related compounds, enhancing understanding of their behavior and transformation in aquatic environments (Climent & Miranda, 1997).
Structural Analysis and Synthesis
- Crystal Structure Analysis : Research by Sørensen, Collet, and Larsen (1999) on the crystal structure of a similar compound, 2-(4-chlorophenoxy)propionic acid, provides a foundational understanding of the structural characteristics of these types of compounds (Sørensen, Collet & Larsen, 1999).
- Synthesis of Derivatives : Hogale, Shirke, and Kharade (1995) explored the synthesis of new compounds derived from 2-(2,4-dimethylphenoxy)propionic acid, showcasing the versatility and potential for chemical modifications (Hogale, Shirke & Kharade, 1995).
Microbial and Biotechnological Applications
- Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, a related compound, highlighting its commercial value and potential applications in various industries (Gonzalez-Garcia et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKVRUWGDNORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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